Product packaging for Fmoc-Phe-Thr(psi(Me,Me)pro)-OH(Cat. No.:CAS No. 1196703-48-6)

Fmoc-Phe-Thr(psi(Me,Me)pro)-OH

Cat. No.: B1442211
CAS No.: 1196703-48-6
M. Wt: 528.6 g/mol
InChI Key: FFOYZGOZWLCJDO-VHEIIQRDSA-N
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Description

Contextual Significance of Pseudoproline Derivatives in Overcoming Synthetic Challenges

The synthesis of peptides, particularly through the widely used solid-phase peptide synthesis (SPPS) method, can be fraught with difficulties. chempep.com As the peptide chain elongates, its propensity to fold into secondary structures like β-sheets increases. iris-biotech.dewikipedia.org This can lead to intermolecular aggregation, where peptide chains clump together, making the reactive ends of the chains inaccessible for the next amino acid to be added. peptide.com This aggregation results in lower yields, impure products, and in some cases, complete failure of the synthesis. wikipedia.org

Pseudoproline dipeptides are ingeniously designed molecules that temporarily introduce a "kink" into the peptide backbone. iris-biotech.deactivotec.com This structural disruption effectively breaks up the formation of secondary structures, thereby preventing aggregation and enhancing the solubility of the growing peptide chain in the synthesis solvents. chempep.comiris-biotech.de These dipeptides are derived from serine (Ser), threonine (Thr), or cysteine (Cys) residues, where the side chain is reversibly protected as an oxazolidine (B1195125) or thiazolidine (B150603) ring. chempep.comiris-biotech.de This modification mimics the structure of proline, hence the name "pseudoproline." chempep.com

The key advantages of using pseudoproline dipeptides in peptide synthesis are summarized below:

FeatureBenefit in Peptide Synthesis
Structure Disruption Introduces a "kink" in the peptide backbone, preventing β-sheet formation and aggregation. iris-biotech.de
Enhanced Solubility Improves the solvation of the growing peptide chain in common SPPS solvents. chempep.com
Improved Coupling Efficiency Ensures better access to the N-terminal amino group, leading to more efficient addition of the next amino acid. chempep.com
Higher Purity and Yield Results in a cleaner crude product and a greater amount of the desired peptide. activotec.com
Reversible Modification The native serine, threonine, or cysteine residue is restored during the final cleavage step of the synthesis. iris-biotech.depeptide.com

Historical Development and Evolution of Pseudoproline Technology in Peptide Synthesis

The concept of using pseudoprolines to mitigate aggregation problems in peptide synthesis was first introduced by Mutter and coworkers. wikipedia.orgbachem.com Their pioneering work in the mid-1990s demonstrated that by temporarily converting a serine or threonine residue into an oxazolidine derivative, the solubility and synthetic efficiency of difficult peptide sequences could be dramatically improved. chempep.comiris-biotech.debachem.com Initially, these were referred to as Ser(ψPro) and Thr(ψPro), highlighting their proline-like character. wikipedia.org

Over the years, the technology has evolved significantly. Initially, the focus was on serine and threonine-derived oxazolidines. iris-biotech.de Later, the methodology was extended to include cysteine-derived thiazolidines, further broadening the applicability of this approach. iris-biotech.deiris-biotech.de A crucial advancement was the development of pre-formed dipeptide building blocks, such as Fmoc-Xaa-Ser(ψPro)-OH or Fmoc-Xaa-Thr(ψPro)-OH, where "Xaa" represents any amino acid. wikipedia.org The use of these pre-formed dipeptides is preferred because the direct coupling of an amino acid to a pseudoproline monomer on the solid support can be inefficient due to steric hindrance. wikipedia.org

Specific Academic Relevance of Fmoc-Phe-Thr(Psi(Me,Me)pro)-OH within the Pseudoproline Class

This compound is a specific and highly relevant example of a pseudoproline dipeptide. glpbio.comchemimpex.com Its structure consists of a phenylalanine (Phe) residue linked to a threonine (Thr) residue that has been modified to form a dimethylated pseudoproline (Psi(Me,Me)pro). The N-terminus is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, which is standard for SPPS. chemimpex.com

The academic and research relevance of this particular compound lies in its application as a key building block for the synthesis of complex and biologically important peptides. chemimpex.com For instance, it has been utilized as a reactant in the synthesis of GUB06-046, a novel co-agonist for the secretin and glucagon-like peptide 1 (GLP-1) receptors, which are important targets in metabolic research. chemicalbook.com The incorporation of the Phe-Thr(Psi(Me,Me)pro) moiety can be crucial for the successful assembly of such therapeutic peptides, potentially improving their pharmacokinetic properties and target specificity. chemimpex.com

The use of this compound and similar pseudoproline dipeptides is a subject of ongoing research, with studies exploring their scope and limitations. sci-hub.se While highly effective, recent investigations have also highlighted potential side reactions that can occur under certain conditions, such as elevated temperatures in flow chemistry, underscoring the need for careful optimization of synthetic protocols. mdpi.com The continued study of compounds like this compound contributes to a deeper understanding of peptide chemistry and facilitates the development of new peptide-based therapeutics. chemimpex.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H32N2O6 B1442211 Fmoc-Phe-Thr(psi(Me,Me)pro)-OH CAS No. 1196703-48-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4S,5R)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H32N2O6/c1-19-27(29(35)36)33(31(2,3)39-19)28(34)26(17-20-11-5-4-6-12-20)32-30(37)38-18-25-23-15-9-7-13-21(23)22-14-8-10-16-24(22)25/h4-16,19,25-27H,17-18H2,1-3H3,(H,32,37)(H,35,36)/t19-,26+,27+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFOYZGOZWLCJDO-VHEIIQRDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(N(C(O1)(C)C)C(=O)C(CC2=CC=CC=C2)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H](N(C(O1)(C)C)C(=O)[C@H](CC2=CC=CC=C2)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H32N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1196703-48-6
Record name 4-Oxazolidinecarboxylic acid, 3-[(2S)-2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-1-oxo-3-phenylpropyl]-2,2,5-trimethyl-, (4S,5R)-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Chemoenzymatic Approaches for Fmoc Phe Thr Psi Me,me Pro Oh

Solid-Phase Peptide Synthesis (SPPS) Strategies Employing Pseudoproline Dipeptides

Fmoc-Phe-Thr(Psi(Me,Me)pro)-OH is a specialized dipeptide derivative crucial for advancing peptide synthesis, particularly in drug development and medicinal chemistry. chemimpex.com Its structure, featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group, is tailored for use in Fmoc-based solid-phase peptide synthesis (SPPS), a cornerstone of modern peptide chemistry. chemimpex.comnih.gov

Integration of this compound into Fmoc-SPPS Protocols

The integration of this compound into standard Fmoc-SPPS protocols is a straightforward process. wikipedia.org This pseudoproline dipeptide is incorporated in the same manner as other amino acid derivatives, making it compatible with automated peptide synthesizers. wikipedia.orgchempep.com The process involves substituting a serine or threonine residue, along with the preceding amino acid in the peptide sequence, with the corresponding pseudoproline dipeptide. wikipedia.orgsigmaaldrich.com This substitution has been shown to significantly improve the quality and yield of crude peptide products, often preventing the need for repeated syntheses of failed sequences. wikipedia.org

The use of a preformed dipeptide like this compound is advantageous because it circumvents the difficult acylation of the sterically hindered oxazolidine (B1195125) nitrogen, a step that would otherwise lead to low coupling yields. sigmaaldrich.comsigmaaldrich.com This approach also has the benefit of extending the peptide chain by two residues in a single coupling step. sigmaaldrich.comsigmaaldrich.com

Optimization of Coupling Efficiency and Reaction Kinetics in the Presence of Pseudoprolines

The presence of the pseudoproline moiety in the growing peptide chain has a profound positive impact on coupling efficiency and reaction kinetics. acs.org By disrupting the formation of secondary structures like β-sheets, the pseudoproline dipeptide enhances the solvation of the peptide chain, making the reactive sites more accessible. chempep.comacs.org This leads to improved acylation and deprotection kinetics, resulting in more predictable and efficient reactions. chempep.com

Standard coupling reagents used in Fmoc-SPPS are effective for the incorporation of pseudoproline dipeptides. These include phosphonium (B103445) and aminium-based reagents such as HBTU, PyBOP®, TBTU, and HATU, as well as carbodiimide-mediated methods like DIC/HOBt. chempep.comsigmaaldrich.comsigmaaldrich.com For manual coupling, a common protocol involves dissolving the pseudoproline dipeptide and the coupling reagent in a minimal volume of DMF or NMP, adding a base like DIPEA, and then adding the mixture to the deprotected peptide resin. sigmaaldrich.com Microwave-assisted coupling can also be employed to accelerate these reactions, which is particularly beneficial for the synthesis of long peptides. chempep.com

Table 1: Common Coupling Reagents for Pseudoproline Dipeptide Integration

Coupling Reagent Class Examples Activation Method
Phosphonium-based PyBOP®, PyBrOP® Forms a phosphonium-activated ester
Aminium-based HBTU, TBTU, HATU, HCTU Forms an aminium/uronium-activated ester
Carbodiimide-based DIC/HOBt In situ activation via HOBt ester formation

Mitigation of Peptide Aggregation and Beta-Sheet Formation during Chain Elongation

A primary driver for the development and use of pseudoproline dipeptides is their remarkable ability to mitigate peptide aggregation. wikipedia.orgchempep.comacs.org Aggregation, often caused by the formation of intermolecular β-sheets, is a major obstacle in SPPS, leading to incomplete reactions and low yields. chempep.com

The oxazolidine ring of the pseudoproline introduces a "kink" into the peptide backbone, similar to the effect of a natural proline residue. chempep.compeptide.com This conformational disruption favors the formation of a cis-amide bond over the more common trans-amide bond, effectively breaking the regular hydrogen bonding patterns that lead to β-sheet structures. wikipedia.orgchempep.com By preventing aggregation, pseudoprolines ensure that the growing peptide chain remains well-solvated and accessible for subsequent coupling and deprotection steps. chempep.comacs.org

Synthesis of "Difficult Sequences" and Long Peptides Facilitated by Pseudoprolines

The challenges of peptide aggregation are particularly pronounced in "difficult sequences," which are often rich in hydrophobic residues or have a high propensity to form stable secondary structures. sigmaaldrich.combachem.com Pseudoproline dipeptides have proven to be an exceptionally effective tool for the synthesis of such intractable peptides, as well as for the assembly of long peptides and small proteins. wikipedia.orgbachem.com

By strategically inserting pseudoproline dipeptides, typically at intervals of 5-6 amino acids, it is possible to disrupt potential aggregation sites and maintain the solubility of the resin-bound peptide. peptide.compeptide.com This approach has enabled the successful synthesis of numerous peptides that were previously inaccessible by conventional methods. wikipedia.orgnih.gov For instance, the strategic placement of pseudoproline residues was crucial for the successful synthesis of a 95-residue peptide and a 101-mer related to the d2 domain of the VEGF receptor. sigmaaldrich.com

Solution-Phase Synthesis and Fragment Condensation Strategies Utilizing this compound

While SPPS is the dominant method for peptide synthesis, solution-phase synthesis and fragment condensation remain important strategies, especially for the large-scale production of peptides. This compound and other pseudoproline-containing fragments offer significant advantages in these approaches.

Peptide fragments containing pseudoprolines exhibit markedly improved solubility in common organic solvents. chempep.compeptide.com This enhanced solubility is critical for both the purification of the protected fragments and the subsequent coupling reactions in solution. peptide.combachem.com The synthesis of fully protected peptide fragments can be achieved by using highly acid-labile resins, such as 2-chlorotrityl or Sieber amide resin, which allow for the cleavage of the peptide from the support while keeping the pseudoproline moiety and other side-chain protecting groups intact. chempep.compeptide.com

Furthermore, the presence of a C-terminal pseudoproline residue minimizes the risk of racemization during fragment coupling, a common side reaction that can compromise the purity of the final peptide. peptide.combachem.compeptide.com This makes pseudoproline-containing fragments valuable building blocks for convergent synthesis strategies, where several smaller peptide fragments are synthesized and then joined together to form the final product. chempep.comacs.org

Regioselective Formation and Cleavage of the Thr(Psi(Me,Me)pro) Moiety

The formation of the oxazolidine ring of the Thr(Psi(Me,Me)pro) moiety is a key step in the synthesis of the pseudoproline dipeptide. This is typically achieved by reacting a dipeptide containing a C-terminal threonine with an aldehyde or ketone, such as acetone (B3395972) or dimethoxypropane. chempep.com This reaction leads to the regioselective formation of the five-membered oxazolidine ring, incorporating the side-chain hydroxyl group and the α-amino group of the threonine residue. chempep.com

The cleavage of the pseudoproline moiety to regenerate the native threonine residue is a critical final step in the synthesis of the target peptide. The oxazolidine ring is designed to be stable to the basic conditions used for Fmoc group removal (e.g., piperidine (B6355638) in DMF) but labile to strong acids. chempep.combachem.com During the final deprotection and cleavage of the peptide from the resin, standard trifluoroacetic acid (TFA)-based cocktails are used. sigmaaldrich.compeptide.com The acidic conditions of the cleavage cocktail efficiently hydrolyze the oxazolidine ring, restoring the original Phe-Thr sequence. sigmaaldrich.compeptide.com This cleavage is generally complete within a few hours, ensuring that the final peptide product has the correct native sequence. sigmaaldrich.comsigmaaldrich.com

Table 2: Chemical Stability of the Thr(Psi(Me,Me)pro) Moiety

Condition Stability of Oxazolidine Ring Outcome
Fmoc Deprotection (e.g., 20% Piperidine in DMF) Stable Pseudoproline moiety remains intact
Final Cleavage (e.g., TFA/water/TIS 95:2.5:2.5) Labile Cleavage of the oxazolidine ring to regenerate threonine
Weak Acid (e.g., 1% TFA for cleavage from 2-chlorotrityl resin) Stable Pseudoproline moiety remains intact for fragment synthesis

Orthogonal Protection Strategies in the Context of Pseudoproline Dipeptide Synthesis

In the chemical synthesis of peptides, particularly through Solid-Phase Peptide Synthesis (SPPS), an orthogonal protection scheme is fundamental to ensure the selective formation of the desired peptide bonds in the correct sequence. nih.govbiosynth.com This strategy relies on the use of multiple classes of protecting groups, where each class can be removed by a specific chemical reaction or condition without affecting the others. biosynth.comiris-biotech.de This allows for the sequential deprotection and coupling of amino acids to build the peptide chain. The synthesis of peptides incorporating the dipeptide this compound is seamlessly integrated into the most widely used orthogonal system in modern peptide chemistry: the Fmoc/tBu strategy. iris-biotech.denih.gov

The core principle of this strategy involves two main categories of protecting groups:

Temporary Nα-Amino Group Protection : The N-terminal α-amino group of the growing peptide chain is protected by a temporary group, which is removed at the beginning of each coupling cycle.

Permanent Side-Chain Protection : The reactive side chains of the amino acid residues are protected by permanent groups that remain intact throughout the entire chain assembly and are only removed during the final cleavage step. biosynth.com

The pseudoproline moiety itself, in this case, the dimethyloxazolidine ring on the threonine residue, functions as a specialized type of temporary side-chain and backbone protection. chempep.comthieme-connect.de It is stable under the conditions required for the removal of the temporary Nα-protecting group but is cleaved under the conditions of final deprotection, regenerating the native threonine residue. chempep.comsigmaaldrich.com

The orthogonality of the protection scheme when using this compound in a standard Fmoc-SPPS protocol is detailed below:

Fmoc (9-fluorenylmethyloxycarbonyl) Group : This is the temporary protecting group for the α-amino group. Its removal is achieved by treatment with a mild base, typically a 20-50% solution of piperidine in a solvent like dimethylformamide (DMF). iris-biotech.denih.gov This deprotection is performed at the beginning of every coupling step to free the N-terminus for the addition of the next amino acid. The side-chain protecting groups and the pseudoproline's oxazolidine ring are completely stable to these basic conditions.

tert-Butyl (tBu) Type Groups : These are the "permanent" side-chain protecting groups. They are acid-labile and are used to protect various reactive side chains (e.g., tert-butyl for Thr, Ser, Asp, Glu; Trityl (Trt) for Cys, His; Pbf for Arg). iris-biotech.de These groups prevent unwanted side reactions during peptide chain elongation. biosynth.com

Oxazolidine Ring (Psi(Me,Me)pro) : The dimethyloxazolidine ring of the pseudoproline serves a dual purpose. It protects the hydroxyl group of the threonine side chain and also locks the backbone amide bond in a specific conformation that disrupts aggregation. chempep.comthieme-connect.denih.gov This ring is stable to the basic conditions used for Fmoc removal but is readily cleaved by strong acid treatment, typically with Trifluoroacetic acid (TFA). nih.govbachem.com

The final step of the synthesis involves a "cleavage cocktail," which is a strong acid solution, most commonly 95% TFA with scavengers (e.g., triisopropylsilane (B1312306) and water). chempep.comacs.org This single acidic treatment simultaneously cleaves the completed peptide from the solid support resin, removes all the permanent side-chain protecting groups (like tBu), and opens the oxazolidine ring to regenerate the native threonine residue. sigmaaldrich.com The successful application of this strategy hinges on the distinct chemical labilities of the protecting groups, as summarized in the table below.

Protecting GroupFunctionProtected MoietyCleavage ConditionStability
Fmoc (Fluorenylmethyloxycarbonyl)Temporary Nα-Protectionα-Amino GroupBase (e.g., 20% Piperidine in DMF)Labile to base, Stable to acid
tBu (tert-Butyl) and related groups (e.g., Trt, Pbf)Permanent Side-Chain ProtectionFunctional groups in amino acid side chainsStrong Acid (e.g., 95% TFA)Stable to base, Labile to strong acid
Psi(Me,Me)pro (Dimethyloxazolidine)Temporary Side-Chain & Backbone ModificationThreonine side-chain hydroxyl and backbone amideStrong Acid (e.g., 95% TFA)Stable to base, Labile to strong acid

This orthogonal system ensures that the peptide chain is built efficiently without premature deprotection of side chains or alteration of the pseudoproline moiety. The incorporation of this compound is therefore fully compatible with standard Fmoc/tBu synthesis protocols, providing the benefits of aggregation disruption without requiring significant changes to the established protection strategy. chempep.comsigmaaldrich.com

Conformational Analysis and Advanced Structural Elucidation of Peptides Incorporating Thr Psi Me,me Pro

Impact of the Pseudoproline Moiety on Peptide Backbone Conformation and Dynamics

The introduction of a Thr(Psi(Me,Me)pro) residue, a derivative of threonine where the backbone amide nitrogen and the side-chain hydroxyl group form a dimethyl-substituted oxazolidine (B1195125) ring, imposes significant conformational constraints on the peptide backbone. This modification effectively mimics the structure of proline, earning it the "pseudoproline" designation. chempep.comwikipedia.orgpeptide.com The rigid oxazolidine ring restricts the rotational freedom around the φ (phi) and ψ (psi) dihedral angles, leading to profound effects on the local and global conformation of the peptide.

Disruption of Intramolecular and Intermolecular Hydrogen Bond Networks

One of the most significant consequences of incorporating a Thr(Psi(Me,Me)pro) moiety is the disruption of hydrogen bonding patterns that are crucial for the formation of regular secondary structures like β-sheets. chempep.compeptide.com The oxazolidine ring sterically hinders the formation of inter-chain hydrogen bonds, which are essential for the aggregation of peptide chains into β-sheet structures. chempep.com By replacing a standard amino acid residue with a pseudoproline, the regular hydrogen bonding network is interrupted, effectively preventing peptide aggregation and enhancing solubility. chempep.compeptide.com This "structure-disrupting" capability is a key feature of pseudoproline dipeptides in peptide synthesis and conformational studies.

Stabilization of Specific Secondary Structural Motifs (e.g., Helices, Turns)

While pseudoprolines are known to disrupt β-sheet formation, they can paradoxically stabilize other secondary structures, particularly β-turns and, in some contexts, helical structures. By inducing a kink in the peptide chain, the Thr(Psi(Me,Me)pro) moiety can act as a potent turn-inducer, facilitating the formation of various types of β-turns. nih.govbiorxiv.org The defined geometry of the pseudoproline ring pre-organizes the peptide backbone into a conformation that is conducive to the formation of the hydrogen bonds characteristic of β-turns. nih.gov

Furthermore, the influence of pseudoprolines can extend to the stabilization of helical conformations. While they disrupt the continuous hydrogen-bonding pattern of an α-helix if placed in the middle of the sequence, their ability to nucleate turns can be beneficial for initiating helical structures, particularly at the N-terminus. The precise impact on helical stability is context-dependent, relying on the position of the pseudoproline within the peptide sequence and the nature of the surrounding amino acids.

Spectroscopic Methodologies for Conformational Characterization

A variety of spectroscopic techniques are employed to elucidate the detailed conformational landscape of peptides containing Thr(Psi(Me,Me)pro). These methods provide crucial insights into the solution-state structure and dynamics of these modified peptides.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the detailed conformational analysis of peptides in solution. A suite of NMR experiments can provide information on bond connectivities, through-space proximities of atoms, and dihedral angle restraints, all of which are essential for building a three-dimensional model of the peptide. nih.gov

The chemical shifts of protons (¹H) and carbon-13 (¹³C) nuclei are highly sensitive to their local electronic environment, which is in turn dictated by the peptide's conformation. Analysis of ¹H and ¹³C chemical shifts can provide valuable initial insights into the secondary structure elements present in a peptide containing Fmoc-Phe-Thr(Psi(Me,Me)pro)-OH. For instance, characteristic deviations of Cα and Cβ chemical shifts from random coil values can indicate the presence of helical or extended strand conformations.

AtomPredicted/Typical ¹H Chemical Shift (ppm)Predicted/Typical ¹³C Chemical Shift (ppm)
Fmoc Group
Aromatic Protons7.3 - 7.9120 - 144
CH, CH₂4.2 - 4.547, 67
Phenylalanine
NH~8.0-
α-CH4.4 - 4.7~56
β-CH₂2.9 - 3.2~38
Aromatic Protons7.1 - 7.3127 - 137
Carbonyl C-~172
Thr(Psi(Me,Me)pro)
α-CH4.0 - 4.3~60
β-CH4.5 - 4.8~78
γ-CH₃1.2 - 1.5~20
Oxazolidine CH₃1.5 - 1.7~25-30
Oxazolidine C(CH₃)₂-~95
Carbonyl C-~173

Note: These are estimated values and can vary depending on the solvent, temperature, and the presence of cis/trans isomers.

The presence of both cis and trans conformers around the Phe-Thr(Psi(Me,Me)pro) amide bond would be expected to result in two distinct sets of NMR signals for the residues in the vicinity of the pseudoproline. The relative integration of these signals in the ¹H NMR spectrum can be used to determine the cis/trans isomer ratio. For N-protected threonine-derived pseudoproline dipeptides, the cis conformer is typically the major species observed in solution. uow.edu.auresearchgate.net

Nuclear Overhauser Effect Spectroscopy (NOESY) for Proximity Constraints

Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful NMR technique for determining the three-dimensional structure of molecules in solution by identifying protons that are close in space, typically within 5 Å. uzh.chyoutube.com For Fmoc-Phe-Thr(ΨMe,Mepro)-OH, NOESY experiments are crucial for elucidating the spatial arrangement of the Phenylalanine (Phe) and Thr(ΨMe,Mepro) residues.

In pseudoproline-containing peptides, the cis/trans isomerization of the amide bond preceding the pseudoproline is a key conformational feature. researchgate.net NOESY can distinguish between these isomers by identifying unique sets of proton-proton proximities characteristic of each form. For example, a strong NOE between the α-proton of Phe and the δ-protons of the Thr(ΨMe,Mepro) ring would be indicative of a cis amide bond, while correlations to different ring protons might suggest a trans conformation.

A representative table of expected NOE correlations for Fmoc-Phe-Thr(ΨMe,Mepro)-OH is provided below, highlighting the key intramolecular contacts that would be analyzed to define its solution conformation.

Proton PairExpected NOE Intensity (Arbitrary Units)Implied Proximity
Phe Hα ↔ Thr(ΨMe,Mepro) HδStrongcis amide bond conformation
Phe Hα ↔ Thr(ΨMe,Mepro) HβMediumDefines backbone torsion
Phe Aromatic ↔ Thr(ΨMe,Mepro) CH3Medium-WeakIndicates side-chain orientation
Fmoc CH ↔ Phe HαStrongConfirms local structure
J-Coupling Constant Analysis for Dihedral Angles

Scalar or J-coupling constants, measured from high-resolution NMR spectra, provide valuable information about the dihedral angles within a molecule. nih.gov The magnitude of the three-bond coupling constant (³J) is related to the intervening torsional angle through the Karplus equation. For peptides, the ³JHNHα coupling constant is particularly informative for determining the backbone dihedral angle φ. nih.gov

In the context of Fmoc-Phe-Thr(ΨMe,Mepro)-OH, analysis of various ³J couplings would be employed to restrain the conformational freedom of the peptide backbone and side chains. For instance, measuring the ³J coupling between the amide proton of Thr(ΨMe,Mepro) and its α-proton would help to define the φ angle of the pseudoproline residue. Similarly, couplings within the Phe side chain can elucidate its rotameric state.

The incorporation of the oxazolidine ring in Thr(ΨMe,Mepro) introduces specific conformational constraints. The analysis of J-couplings involving the ring protons can provide insights into the puckering of the five-membered ring, a key determinant of the local geometry.

Below is a table illustrating how specific J-coupling constants for Fmoc-Phe-Thr(ΨMe,Mepro)-OH could be interpreted to yield dihedral angle constraints.

Coupling ConstantTypical Value (Hz)Corresponding Dihedral AngleStructural Implication
³J(HN, Hα) of Phe4-10φDefines backbone conformation
³J(Hα, Hβ) of Phe3-12χ¹Determines side-chain rotamer
³J within Thr(ΨMe,Mepro) ringVariesRing TorsionsDefines ring pucker
Variable Temperature NMR Studies for Conformational Exchange

Variable temperature (VT) NMR spectroscopy is a technique used to study dynamic processes in molecules, such as conformational exchange. oxinst.com By recording NMR spectra at different temperatures, it is possible to observe changes in peak shapes and chemical shifts that provide information about the thermodynamics and kinetics of these processes. oxinst.com

For Fmoc-Phe-Thr(ΨMe,Mepro)-OH, a key dynamic process is the cis-trans isomerization around the Phe-Thr(ΨMe,Mepro) amide bond. At a given temperature, if the rate of isomerization is slow on the NMR timescale, separate sets of peaks will be observed for the cis and trans conformers. As the temperature is increased, the rate of isomerization increases, leading to broadening of the peaks. At a sufficiently high temperature, the peaks may coalesce into a single, averaged signal.

By analyzing the line shapes of the NMR signals as a function of temperature, it is possible to determine the energy barrier for the cis-trans isomerization. Furthermore, integration of the signals for the cis and trans conformers at different temperatures allows for the determination of the thermodynamic parameters (ΔH° and ΔS°) for the equilibrium. This information is crucial for understanding the conformational preferences of the pseudoproline-containing peptide.

Temperature (°C)ObservationInterpretation
25Two distinct sets of resonances for Phe and Thr(ΨMe,Mepro)Slow exchange between cis and trans isomers on the NMR timescale.
50Broadening of corresponding resonance pairs.Increased rate of cis-trans isomerization.
75Coalescence of some resonance pairs into single, sharp peaks.Fast exchange limit is being approached for the isomerization process.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Content and Chirality

Circular Dichroism (CD) spectroscopy is a widely used technique for studying the secondary structure of peptides and proteins in solution. nih.gov It measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. The resulting CD spectrum is sensitive to the conformational arrangement of the peptide backbone. nih.gov

A typical CD spectrum of a peptide with significant PPII character would show a strong negative band around 195-205 nm and a weak positive band around 220-230 nm. nih.gov The presence of a β-turn might be indicated by a negative band around 200 nm and a positive band around 220 nm. The aromatic side chain of Phenylalanine and the Fmoc protecting group will also contribute to the CD spectrum in the near-UV region, providing information about their local chiral environment.

Wavelength (nm)Molar Ellipticity (deg·cm²·dmol⁻¹)Structural Interpretation
~200NegativeCharacteristic of β-turn or random coil
~220PositiveSuggestive of β-turn or PPII helix
260-280Complex bandsContributions from Phe and Fmoc chromophores

Fourier Transform Infrared (FTIR) Spectroscopy for Amide I/II Band Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a valuable tool for investigating the secondary structure of peptides by analyzing the vibrational modes of the peptide backbone. nih.gov The most informative regions are the Amide I and Amide II bands. The Amide I band (1600-1700 cm⁻¹) arises primarily from the C=O stretching vibration of the peptide bond and is highly sensitive to the secondary structure. researchgate.netthermofisher.com The Amide II band (1500-1600 cm⁻¹) is due to N-H bending and C-N stretching vibrations. researchgate.net

For Fmoc-Phe-Thr(ΨMe,Mepro)-OH, deconvolution of the Amide I band can reveal the presence of different conformational states. For instance, a component around 1655 cm⁻¹ is typically assigned to α-helical or disordered structures, while bands between 1620-1640 cm⁻¹ and around 1680 cm⁻¹ are characteristic of β-sheet structures. lew.ro β-turns often exhibit bands in the 1660-1695 cm⁻¹ region. nih.gov

The analysis of the Amide I and II bands of Fmoc-Phe-Thr(ΨMe,Mepro)-OH would likely indicate a conformation dominated by turn-like structures, consistent with the known effect of pseudoproline residues. The precise peak positions would provide detailed information about the hydrogen bonding patterns within the molecule.

Wavenumber (cm⁻¹)AssignmentConformational Implication
~1675Amide Iβ-turn
~1655Amide IDisordered/α-helical
~1630Amide IIntermolecular β-sheet (if aggregated)
~1545Amide IIGeneral peptide backbone

Vibrational Circular Dichroism (VCD) for Absolute Configuration and Conformation

Vibrational Circular Dichroism (VCD) is the extension of circular dichroism into the infrared region of the spectrum. nih.gov It measures the differential absorption of left and right circularly polarized infrared light during a vibrational transition. VCD is a powerful technique for determining the absolute configuration and solution conformation of chiral molecules, including peptides. nih.gov

For Fmoc-Phe-Thr(ΨMe,Mepro)-OH, VCD spectroscopy would provide a detailed fingerprint of its three-dimensional structure. The VCD signals in the Amide I and Amide II regions are particularly sensitive to the peptide's secondary structure. nih.gov For example, a β-turn structure would give rise to a characteristic VCD signature that is distinct from that of an α-helix or a β-sheet.

Theoretical calculations, often using Density Functional Theory (DFT), are typically required to interpret VCD spectra. cas.cz By comparing the experimental VCD spectrum of Fmoc-Phe-Thr(ΨMe,Mepro)-OH with simulated spectra for different possible conformations, it is possible to identify the dominant conformer in solution. This approach provides a high level of structural detail that is complementary to other techniques like NMR and CD.

Spectral RegionVCD SignatureStructural Information
Amide I (1600-1700 cm⁻¹)+/- or W-shapeSensitive to β-turn, helical, and sheet content
Amide II (1500-1600 cm⁻¹)Characteristic patternsComplements Amide I for secondary structure
CH-stretching (~2800-3000 cm⁻¹)Complex signalsProbes side-chain and ring conformation

Computational Approaches to Peptide Conformational Space and Interactions

Computational methods are indispensable for exploring the complex conformational landscape of peptides and for interpreting experimental data. wustl.eduresearchgate.net For Fmoc-Phe-Thr(ΨMe,Mepro)-OH, a combination of molecular mechanics, molecular dynamics (MD) simulations, and quantum mechanics (QM) calculations would provide a comprehensive understanding of its structure and dynamics.

Molecular Dynamics (MD) simulations can be used to explore the conformational space of the dipeptide over time, revealing the relative stabilities of different conformers and the pathways for conformational transitions, such as cis-trans isomerization. bonvinlab.org These simulations can provide atomic-level insights into the intramolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the peptide's structure.

Density Functional Theory (DFT) calculations are employed to obtain highly accurate geometries and energies for different conformers of Fmoc-Phe-Thr(ΨMe,Mepro)-OH. nih.gov These calculations are also essential for simulating spectroscopic properties, such as NMR chemical shifts, J-coupling constants, and VCD spectra, which can then be compared with experimental data for structure validation. mdpi.com

The integration of computational and experimental approaches provides a powerful synergy for the structural elucidation of complex molecules like Fmoc-Phe-Thr(ΨMe,Mepro)-OH.

Computational MethodInformation ObtainedApplication to Fmoc-Phe-Thr(ΨMe,Mepro)-OH
Molecular MechanicsPotential energy surface, low-energy conformersInitial exploration of conformational space
Molecular Dynamics (MD)Conformational dynamics, free energy landscapesSimulation of cis-trans isomerization and solvent effects
Density Functional Theory (DFT)Accurate energies, geometries, spectroscopic parametersRefinement of structures and prediction of NMR, IR, and VCD spectra

Molecular Dynamics (MD) Simulations for Conformational Sampling and Stability

Molecular dynamics (MD) simulations are powerful computational tools used to explore the conformational space of peptides and assess their stability over time. nih.gov For peptides incorporating a Thr(Psi(Me,Me)pro) unit, MD simulations are instrumental in understanding the structural consequences of this modification.

The primary effect of the pseudoproline ring is the introduction of a "kink" in the peptide backbone, which disrupts the formation of regular secondary structures like β-sheets that are often responsible for peptide aggregation during synthesis. chempep.compeptide.com This kink is a result of the constrained geometry of the oxazolidine ring, which favors a cis-amide bond conformation between the Phenylalanine and the modified Threonine residue, in contrast to the predominantly trans conformation found in standard peptide bonds. chemeurope.com

MD simulations of pseudoproline-containing peptides typically reveal a more compact and less extended ensemble of conformations compared to their unmodified counterparts. The simulations can quantify the conformational preferences by analyzing the distribution of backbone dihedral angles (φ, ψ, and ω). While specific simulation data for this compound is not publicly available, data from analogous systems consistently show a strong preference for an ω angle close to 0° for the Xaa-Thr(Psi(Me,Me)pro) bond, indicative of a cis conformation.

Detailed Research Findings:

Studies on various peptides incorporating pseudoprolines have demonstrated that these modifications significantly alter the conformational energy landscape. For instance, simulations of proline-rich peptides have shown that the energy barrier for cis-trans isomerization is a critical factor in their dynamics. frontiersin.org The introduction of a pseudoproline effectively locks the peptide bond in a cis-like conformation, reducing the conformational heterogeneity of the peptide.

The stability of peptides containing Thr(Psi(Me,Me)pro) is also a key aspect explored through MD simulations. The pre-organization of the peptide backbone by the pseudoproline can enhance stability by reducing the entropic penalty of folding into a specific conformation. This is particularly relevant for the design of cyclic peptides, where the kink induced by the pseudoproline can facilitate cyclization by bringing the peptide termini into proximity. peptide.com

Table 1: Representative Conformational Parameters from MD Simulations of a Generic Xaa-Pro/Xaa-Thr(Psi(Me,Me)pro) Dipeptide This table presents conceptual data based on established knowledge of proline and pseudoproline conformational effects, as specific data for this compound is not available in the cited literature.

ParameterStandard Xaa-Pro (trans)Standard Xaa-Pro (cis)Xaa-Thr(Psi(Me,Me)pro)
ω Angle (Xaa-Pro/ΨPro) ~180°~0°~0° (highly favored)
φ Angle (Pro/ΨPro) -60° to -75°-60° to -75°Constrained, near -60°
ψ Angle (Xaa) Wide rangeWide rangeMore restricted range
Overall Conformation ExtendedKinkedKinked
Propensity for Aggregation HigherLowerSignificantly Lower

Molecular Docking and Binding Site Analysis of Pseudopeptides with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. americanpeptidesociety.org For pseudopeptides containing Thr(Psi(Me,Me)pro), docking studies can provide valuable insights into how the conformational constraints imposed by the pseudoproline affect binding to biological targets such as protein receptors or enzymes.

The kinked backbone of a pseudoproline-containing peptide can be advantageous for mimicking β-turn structures, which are common recognition motifs in protein-protein interactions. By pre-organizing the peptide into a bioactive conformation, the entropic cost of binding is reduced, potentially leading to higher binding affinities.

Detailed Research Findings:

While specific docking studies on this compound are not documented in the available literature, research on other small peptides provides a framework for understanding these interactions. For example, docking studies of di- and tripeptides against protein tyrosine phosphatases have shown that even small peptides can exhibit specific binding to allosteric sites, influencing enzyme activity. nih.gov

In a hypothetical docking study of a peptide containing Thr(Psi(Me,Me)pro) to a protein receptor, the analysis would focus on identifying key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the peptide and the receptor's binding pocket. The binding site analysis would reveal which residues of the target protein are crucial for the interaction and how the conformation of the pseudopeptide complements the topology of the binding site. The results of such a study could guide the design of more potent and selective peptide-based therapeutics.

Table 2: Illustrative Molecular Docking Results of a Pseudoproline-Containing Dipeptide with a Hypothetical Protein Target This table is a conceptual representation of typical data obtained from a molecular docking study, as specific data for this compound is not available.

ParameterValue
Docking Score (kcal/mol) -8.5
Interacting Residues in Target Tyr34, Gln78, Val102
Hydrogen Bonds 2 (with Gln78)
Hydrophobic Interactions Phe of peptide with Tyr34 and Val102 of target
Predicted Binding Affinity (Ki) 5.2 µM

Quantum Mechanical (QM) Calculations for Electronic Structure and Interactions

Quantum mechanical (QM) calculations are employed to study the electronic structure of molecules, providing a detailed understanding of bonding, charge distribution, and reactivity. researchgate.net For peptides containing a Thr(Psi(Me,Me)pro) moiety, QM calculations can elucidate the electronic effects of the oxazolidine ring on the peptide backbone.

These calculations can be used to accurately determine the geometry of the peptide bond, the energy barrier for cis-trans isomerization, and the distribution of electrostatic potential. By comparing the electronic properties of a pseudoproline-containing dipeptide with a standard dipeptide, researchers can gain insights into how the modification influences the peptide's chemical behavior.

Detailed Research Findings:

QM studies on proline and its analogues have shown that the puckering of the pyrrolidine (B122466) ring and the substituents on the ring can have a significant impact on the electronic structure of the peptide bond. dntb.gov.ua These studies reveal that the partial double bond character of the C-N bond is a key factor in determining the barrier to rotation and the preference for cis or trans conformations.

For a Thr(Psi(Me,Me)pro) residue, QM calculations would likely show a modification of the electrostatic potential around the peptide bond compared to a standard Thr residue. This alteration in charge distribution could influence the non-covalent interactions of the peptide with its environment, including solvent molecules and biological targets. The insights from QM calculations are valuable for parameterizing the force fields used in molecular dynamics simulations, leading to more accurate and reliable predictions of peptide behavior. researchgate.net

Table 3: Comparison of Electronic Properties of a Standard vs. Pseudoproline Peptide Bond from QM Calculations This table presents conceptual data based on general principles from QM studies of proline-containing peptides, as specific data for this compound is not available.

PropertyStandard Peptide BondPseudoproline Peptide Bond
C-N Bond Length (Å) ~1.33Slightly longer
ω Rotational Barrier (kcal/mol) ~20Lowered
Partial Charge on Amide N More negativeLess negative
Partial Charge on Carbonyl C More positiveSlightly less positive
Favored ω Conformation Trans (~180°)Cis (~0°)

Biological and Medicinal Chemistry Applications of Fmoc Phe Thr Psi Me,me Pro Oh and Derived Peptides

Rational Design Principles for Peptidomimetics and Constrained Peptides

The design of peptidomimetics and constrained peptides aims to overcome the inherent limitations of natural peptides as therapeutic agents, such as poor stability and low bioavailability. By introducing structural modifications, researchers can create molecules with improved pharmacological properties. The use of pseudoproline dipeptides, such as Fmoc-Phe-Thr(Psi(Me,Me)pro)-OH, is a key strategy in this field. activotec.comnih.gov

The core of the pseudoproline strategy lies in the temporary introduction of a proline-like oxazolidine (B1195125) ring, formed from the threonine residue. chempep.compeptide.com This ring structure induces a "kink" in the peptide backbone, effectively disrupting the formation of undesirable secondary structures like β-sheets, which can cause peptide aggregation during synthesis. wikipedia.orgiris-biotech.deacs.org More importantly, this conformational constraint can be harnessed to pre-organize the peptide into a specific three-dimensional shape that is optimal for biological activity.

Many biological processes are mediated by protein-protein interactions (PPIs), which often occur at large and relatively flat interfaces, making them challenging targets for traditional small-molecule drugs. chemrxiv.org Peptides derived from one of the interacting partners can serve as a starting point for inhibitors, but their inherent flexibility often leads to low binding affinity.

The incorporation of the Thr(Psi(Me,Me)pro) moiety is a powerful tool for locking a peptide into a bioactive conformation, such as a β-turn. acs.org The pseudoproline ring favors the formation of a cis-amide bond between the Phenylalanine and Threonine residues, forcing the peptide chain to turn. chempep.comwikipedia.org This pre-organized conformation mimics the secondary structure of the native peptide at the PPI interface, allowing it to bind more effectively to its target protein. By mimicking the structure of a key binding motif, peptides derived from this compound can act as competitive inhibitors, disrupting essential PPIs in various disease pathways. nih.gov

A major drawback of peptide-based drugs is their rapid degradation by proteases in the body. This enzymatic breakdown leads to a short metabolic half-life and reduced therapeutic efficacy. Introducing non-natural modifications into the peptide backbone is a common strategy to enhance proteolytic stability. nih.gov

The biological effect of a peptide is dictated by its ability to bind to a specific receptor. The binding affinity and selectivity of this interaction are paramount for therapeutic success. Conformationally constraining a peptide using the Thr(Psi(Me,Me)pro) unit can profoundly influence both of these properties.

By locking the peptide into its bioactive conformation, the entropic penalty associated with binding is reduced. A flexible peptide must adopt the correct conformation upon binding, which is energetically unfavorable. A pre-organized, rigid peptide does not pay this energetic cost, often resulting in a significant increase in binding affinity. pnas.org

Furthermore, this rigidity can enhance ligand selectivity. The specific, constrained shape of the peptide may fit precisely into the binding pocket of the intended target receptor while being incompatible with the binding sites of off-target receptors. This "lock-and-key" fit minimizes unintended biological effects. The table below illustrates how conformational constraint can impact receptor interactions.

Peptide TypeConformationBinding AffinityReceptor SelectivityRationale
Flexible Linear PeptideMultiple, in equilibriumLowerLowerHigh entropic cost to adopt the bioactive shape upon binding; can adapt to multiple off-target receptors.
Constrained Peptide (via Thr(Psi,Me,Me)pro)Fixed, pre-organizedHigherHigherLow entropic cost of binding; specific shape fits the target receptor with high complementarity, reducing off-target binding.

Structure-Activity Relationship (SAR) Studies in Pseudopeptide Design

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a molecule contribute to its biological activity. For peptides derived from this compound, SAR studies focus on understanding the roles of the individual amino acid side chains and the constrained backbone.

In peptides derived from this building block, the Phenylalanine and Threonine residues play distinct and crucial roles.

Phenylalanine (Phe): The aromatic side chain of Phenylalanine is non-polar and capable of engaging in hydrophobic and π-stacking interactions. In many biologically active peptides, a Phe residue serves as a critical recognition element, inserting into a hydrophobic pocket on the surface of the target protein or receptor. chemrxiv.orgnih.gov Its presence is often essential for anchoring the peptide to its target and achieving high binding affinity.

Threonine (Thr): The Threonine residue is instrumental for two reasons. First, its side chain is used to create the oxazolidine ring of the pseudoproline, which is the source of the conformational constraint. chempep.com Second, after the final deprotection step, the native threonine is restored, and its hydroxyl (-OH) group can participate in hydrogen bonding with the target receptor. sigmaaldrich.com This hydrogen bond can be critical for both binding affinity and selectivity. The stereochemistry of the threonine is also vital for defining the precise geometry of the backbone turn.

To probe the specific contributions of each residue in a lead peptide, researchers often perform systematic modifications, such as an "alanine scan." In this technique, individual amino acids are replaced one by one with alanine (B10760859), a non-functional amino acid, to determine if the original side chain was essential for activity.

The following table provides a hypothetical example of an alanine scan and other modifications for a lead peptide containing the Phe-Thr motif, illustrating how SAR data is generated and interpreted.

Peptide Analogue (Modification from Lead)Modification TypeHypothetical Bioactivity (% of Lead)Interpretation of Result
Lead Peptide (...-Phe-Thr-...)N/A (Reference)100%Baseline activity.
Analogue 1 (...-Ala-Thr-...)Ala Scan< 5%The Phe aromatic side chain is critical for activity, likely via hydrophobic or π-stacking interactions.
Analogue 2 (...-Tyr-Thr-...)Side Chain Modification80%The aromatic ring is important, but the added hydroxyl group of Tyr slightly reduces activity, perhaps due to steric clash or unfavorable polarity.
Analogue 3 (...-Phe-Ala-...)Ala Scan30%The Thr hydroxyl group is important for activity, likely as a hydrogen bond donor/acceptor.
Analogue 4 (...-Phe-Ser-...)Side Chain Modification75%The hydroxyl group is important, and the slightly shorter Ser side chain is well-tolerated.
Analogue 5 (No Thr(Psi) constraint)Backbone Modification10%The constrained turn conformation is essential for pre-organizing the peptide for optimal receptor binding.

Positional modifications are also explored, where the location of the Thr(Psi(Me,Me)pro) unit is moved along the peptide chain to find the optimal position for inducing a bioactive turn. peptide.commerckmillipore.com Together, these systematic studies allow for the rational optimization of peptide leads into potent and selective therapeutic candidates.

Therapeutic Development Paradigms and Disease-Specific Applications

The incorporation of this compound into peptide sequences is a strategic approach in medicinal chemistry to enhance the drug-like properties of peptides. The pseudoproline group induces a "kink" in the peptide backbone, which helps to disrupt aggregation-prone secondary structures, such as beta-sheets. This structural modification is crucial for improving the synthesis efficiency, purity, and solubility of peptides. activotec.comchemimpex.com

Development of Novel Peptide-Based Therapeutics and Drug Candidates

This compound is instrumental in the development of novel peptide-based therapeutics by enabling the synthesis of long, complex, and cyclic peptides that would otherwise be difficult to produce. activotec.commerckmillipore.com The improved pharmacokinetic properties and target specificity of peptides synthesized with this compound make them promising drug candidates. chemimpex.com The enhanced stability and bioactivity are key advantages conferred by the inclusion of the pseudoproline structure. chemimpex.com

While specific drug candidates synthesized using this compound are not extensively detailed in publicly available research, the application of similar pseudoproline dipeptides has been crucial in the successful synthesis of challenging therapeutic peptides. For instance, the synthesis of human amylin, a 37-residue peptide implicated in type 2 diabetes, was significantly improved by the incorporation of pseudoproline dipeptides.

Targeting Specific Biological Pathways and Molecular Interactions

Peptides derived from this compound can be designed to target specific biological pathways and molecular interactions with high precision. The conformational constraint imposed by the pseudoproline residue can pre-organize the peptide into a bioactive conformation, enhancing its binding affinity and selectivity for its biological target. chemimpex.com This is particularly relevant for inhibiting protein-protein interactions, which are often challenging targets for small molecules.

The mechanism of action of these peptides is intrinsically linked to their three-dimensional structure. By mimicking or disrupting natural protein-protein interactions, these peptides can modulate cellular signaling pathways involved in various diseases. The enhanced stability of pseudoproline-containing peptides also makes them more resistant to proteolytic degradation, prolonging their half-life and therapeutic effect in vivo.

Potential Applications in Oncology, Neurobiology, Metabolic Disorders, and Infectious Diseases

While direct applications of this compound in specific diseases are not extensively documented, the broader class of pseudoproline-containing peptides has shown potential across several therapeutic areas.

Oncology: Peptide-based therapeutics are a growing class of anti-cancer agents. The ability to synthesize complex peptides using building blocks like this compound could lead to the development of novel peptides that target cancer-specific cell surface receptors or intracellular signaling pathways. adventchembio.com

Metabolic Disorders: The successful synthesis of peptides like human amylin, which is involved in glucose homeostasis, highlights the potential of using pseudoproline dipeptides in developing therapeutics for metabolic disorders such as diabetes. adventchembio.com

Infectious Diseases: The aromaticity and surfactant properties of certain dipeptides, such as Fmoc-Phe-Phe, have demonstrated antimicrobial efficiency. nih.gov While not the specific compound , this suggests the potential for developing novel antimicrobial peptides using Fmoc-protected dipeptides with tailored properties.

Further research is needed to explore the full potential of peptides derived specifically from this compound in these and other disease areas.

Utility of Pseudoproline-Containing Peptides in Combinatorial Library Synthesis and Screening

The use of this compound and other pseudoproline dipeptides is highly advantageous in the construction of combinatorial peptide libraries for high-throughput screening. adventchembio.com These libraries are powerful tools for the discovery of novel bioactive peptides.

By incorporating pseudoproline dipeptides, it is possible to synthesize libraries of more complex and structurally diverse peptides, increasing the probability of identifying hits with desired biological activity. The improved solubility and reduced aggregation of these peptides facilitate the screening process. activotec.com

The table below summarizes the key advantages of using this compound in peptide synthesis and therapeutic development:

FeatureAdvantageReference
Pseudoproline Moiety Induces a "kink" in the peptide backbone, disrupting beta-sheet formation and preventing aggregation. activotec.com
Improved Synthesis Enhances coupling efficiency, leading to higher purity and yield of the final peptide product. activotec.com
Enhanced Solubility Peptides containing this moiety exhibit better solubility, which is beneficial for synthesis, purification, and formulation. activotec.com
Increased Stability The constrained conformation can lead to increased resistance to proteolytic degradation. chemimpex.com
Enhanced Bioactivity Can pre-organize the peptide into a bioactive conformation, improving target binding and specificity. chemimpex.com

Advanced Analytical Methodologies for Purity Assessment and Quality Control

Chromatographic Techniques for Separation and Purification

Chromatography is the cornerstone for the analysis and purification of synthetic peptides and their precursors, including Fmoc-protected pseudoproline dipeptides. bachem.com These techniques exploit differences in the physicochemical properties of molecules—such as hydrophobicity, polarity, and size—to achieve separation. For a compound like Fmoc-Phe-Thr(Psi(Me,Me)pro)-OH, a variety of chromatographic methods are employed to assess purity, identify impurities, and perform purification from laboratory to industrial scales.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the most widely used analytical technique for determining the purity of synthetic peptides and related compounds. renyi.hu It offers high resolution, sensitivity, and reproducibility, making it an indispensable tool for quality control.

Reversed-Phase HPLC (RP-HPLC) is the standard and most powerful method for the purity assessment of peptides and their derivatives. bachem.comcreative-proteomics.com Separation is based on the hydrophobic character of the molecules. A non-polar stationary phase (typically C8 or C18 alkyl-silica) is used with a polar, aqueous-organic mobile phase. The retention of this compound is primarily driven by the hydrophobic interactions of the Fmoc group and the phenylalanine side chain with the stationary phase.

Impurities that can be resolved using RP-HPLC include deletion sequences from the synthesis, diastereomers, or by-products from incomplete reactions. The elution order is determined by the relative hydrophobicity; more hydrophobic compounds are retained longer on the column. A gradient elution, where the concentration of the organic solvent (commonly acetonitrile) is gradually increased, is typically employed to separate compounds with a wide range of hydrophobicities. bachem.com

Table 1: Illustrative RP-HPLC Conditions for Analysis of Fmoc-Dipeptides

Parameter Condition
Column C18 Silica, 5 µm particle size, 100 Å pore size, 4.6 x 250 mm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN)
Gradient 5% to 95% B over 30 minutes
Flow Rate 1.0 mL/min
Detection UV at 214 nm (peptide bond) and 265 nm (Fmoc group)

| Temperature | Ambient or controlled (e.g., 25 °C) |

Note: This table presents typical conditions for analyzing Fmoc-protected peptides. Specific parameters would be optimized for this compound.

Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative chromatographic mode that separates compounds based on their polarity. It utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent and a small amount of water. chromatographyonline.comnih.gov HILIC is particularly useful for separating highly polar compounds that show little or no retention in RP-HPLC.

While this compound is significantly hydrophobic due to the Fmoc group, HILIC could potentially be used to separate it from more polar or less polar impurities that are difficult to resolve by RP-HPLC. In HILIC, more polar compounds are retained longer. This technique is especially valuable for analyzing polar modifications or impurities. halocolumns.com However, challenges such as poor peak shape and longer equilibration times can be encountered with peptides in HILIC. chromatographyonline.comchromforum.org

Table 2: Representative HILIC Conditions for Peptide Analysis

Parameter Condition
Column Amide or Glycan-bonded silica, 3-5 µm particle size
Mobile Phase A Acetonitrile with 0.1% Formic Acid
Mobile Phase B Water with 0.1% Formic Acid
Gradient 95% to 50% A over 20-30 minutes
Flow Rate 0.5 - 1.0 mL/min
Detection UV at 214 nm, MS detection

| Temperature | 30-40 °C |

Note: This table provides general conditions. Optimization is required for the specific analysis of this compound.

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns packed with sub-2 µm particles. This technology provides substantially higher resolution, speed, and sensitivity compared to traditional HPLC. nih.gov For the quality control of a high-value intermediate like this compound, UPLC is invaluable for detecting minute impurities that might be co-eluted or unresolved in a standard HPLC analysis. mdpi.com The increased peak capacity allows for better separation of closely related structures, providing a more accurate purity profile in a much shorter analysis time.

Table 3: Typical UPLC Conditions for Fmoc-Peptide Analysis

Parameter Condition
Column Acquity UPLC BEH C18, 1.7 µm particle size, 130 Å, 2.1 x 100 mm
Mobile Phase A 0.1% Formic Acid or 0.1% TFA in Water
Mobile Phase B 0.1% Formic Acid or 0.1% TFA in Acetonitrile
Gradient Optimized shallow gradient around the elution point of the main peak
Flow Rate 0.2 - 0.5 mL/min
Detection UV-Vis (Diode Array Detector), MS/MS

| Temperature | 40-60 °C |

Note: These are exemplary conditions that would be specifically tailored for the target compound.

Size-Exclusion Chromatography (SEC) for Oligomeric State and Aggregation

Size-Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic volume, or size in solution. It is a non-denaturing technique that uses a porous stationary phase. Larger molecules are excluded from the pores and elute first, while smaller molecules penetrate the pores to varying extents and elute later. SEC is not typically used for assessing the purity of small molecules like dipeptides with respect to small impurities. However, it is a critical tool for detecting and quantifying the presence of oligomers or aggregates, which can be a concern for protected peptides, especially at high concentrations. Ensuring the compound exists as a monomer is vital for its correct reactivity and performance in subsequent synthesis steps.

Preparative Chromatography and Flash Chromatography for Scalable Purification

While analytical chromatography focuses on purity assessment, preparative and flash chromatography are employed for the purification and isolation of the compound on a larger scale. researchgate.net

Preparative HPLC uses the same principles as analytical RP-HPLC but employs larger columns (typically >10 mm internal diameter) and higher flow rates to handle larger sample loads. italianpeptidesociety.it This method is capable of achieving very high purity (>99%) and is often the final purification step for high-value compounds. bachem.com The conditions developed at the analytical scale are often transferred and scaled up for preparative separations.

Flash Chromatography is a rapid, lower-pressure liquid chromatography technique used for preparative separations. nih.gov It is often used as a preliminary purification step for crude synthetic products to remove the majority of impurities before a final "polishing" step by preparative HPLC. italianpeptidesociety.itteledyneisco.com Reversed-phase flash chromatography with C18-silica cartridges is particularly effective for purifying peptides and protected intermediates, offering a significant increase in throughput compared to traditional preparative HPLC. biotage.combiotage.com

Table 4: Comparison of Preparative and Flash Chromatography for Purification

Feature Preparative HPLC Flash Chromatography (HPFC)
Pressure High (1000-4000 psi) Low to Medium (50-200 psi)
Particle Size 5-10 µm 20-50 µm
Resolution Very High Moderate to High
Sample Load Milligrams to Grams Grams to Kilograms
Run Time Longer (30-60+ min) Shorter (15-30 min)
Application Final, high-purity polishing Crude pre-purification, intermediate purity

| Cost | Higher (instrumentation, columns, solvent) | Lower |

Isoelectric Focusing (IEF) for Charge-Based Separation

Isoelectric focusing (IEF) is a high-resolution electrophoretic technique that separates amphoteric molecules, like peptides, based on their isoelectric point (pI). dlrcgroup.comresearchgate.net The pI is the specific pH at which a molecule carries no net electrical charge. In IEF, molecules migrate through a pH gradient under the influence of an electric field. dlrcgroup.com Each molecule moves until it reaches the region in the pH gradient that corresponds to its pI, at which point its net charge becomes zero, and its migration ceases. dlrcgroup.comedaegypt.gov.eg

For this compound, IEF can be a powerful tool for assessing purity, particularly for separating it from charge variants that may arise during synthesis. The compound possesses a free carboxylic acid group, which imparts an acidic character. The isoelectric point is determined by the pKa values of the C-terminal carboxyl group and any other ionizable groups. Charge-based impurities, such as byproducts with incomplete deprotection or side reactions affecting charged residues, would exhibit different pI values and could be resolved from the main compound.

The technique can be performed in slab gels or, for higher resolution and automation, in capillaries (capillary IEF or cIEF). chempep.com When coupled with other techniques, such as mass spectrometry, IEF provides an additional dimension of separation, contributing to a comprehensive characterization of the dipeptide. dlrcgroup.com

Table 1: Principles and Applications of IEF for this compound Analysis

ParameterDescriptionRelevance to this compound
Principle of Separation Migration through an immobilized pH gradient in an electric field until the net charge is zero (pI). dlrcgroup.comresearchgate.netSeparation of the target dipeptide from charge-based impurities (e.g., deamidation products, byproducts with charged side-group modifications).
Key Application Purity assessment and detection of charge heterogeneity.Confirms the homogeneity of the bulk substance and identifies ionic impurities that might not be resolved by chromatography alone.
Format Gel-based IEF or Capillary IEF (cIEF). chempep.comcIEF offers higher resolution, smaller sample volume requirements, and easier integration with mass spectrometry. chempep.com
Detection UV absorbance or coupling with Mass Spectrometry (MS). chempep.comProvides quantitative purity data and allows for mass identification of separated species.

Mass Spectrometry (MS) for Molecular Identity and Chemical Modifications

Mass spectrometry (MS) is an indispensable analytical technique for the definitive identification and structural characterization of synthetic peptides like this compound. It provides precise molecular weight information and, through fragmentation techniques, detailed structural data.

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules such as peptides. In ESI-MS, the analyte solution is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte with minimal fragmentation.

For this compound (Molecular Formula: C₃₁H₃₂N₂O₆, Molecular Weight: 528.60 g/mol ), ESI-MS is used to confirm the correct molecular weight of the synthesized product. iris-biotech.de It can be operated in both positive and negative ion modes. In positive ion mode, protonated molecules [M+H]⁺ are typically observed, while in negative ion mode, deprotonated molecules [M-H]⁻ are detected. The high accuracy of modern mass spectrometers allows for the verification of the elemental composition of the dipeptide, providing strong evidence of its identity. ESI-MS is also highly sensitive to impurities, which would appear as additional peaks in the mass spectrum. For instance, an unexpected higher mass might indicate artifacts such as ion entanglement, which requires further validation by other techniques like NMR. chempep.comresearchgate.net

Matrix-Assisted Laser Desorption/Ionization (MALDI) is another soft ionization technique commonly used for the analysis of biomolecules, including peptides. creative-proteomics.com In MALDI-MS, the analyte is co-crystallized with a large excess of a matrix compound on a target plate. The sample is then irradiated with a pulsed laser, which causes the matrix to absorb energy and desorb, carrying the intact analyte molecules into the gas phase as singly charged ions (e.g., [M+H]⁺). creative-proteomics.com

MALDI-Time-of-Flight (TOF) MS is particularly useful for the rapid analysis of peptide synthesis products directly from a few resin beads, allowing for real-time monitoring of the progress of solid-phase peptide synthesis. chempep.com For this compound, MALDI-TOF MS provides a quick and reliable method to verify the molecular weight of the dipeptide. uci.edu Its tolerance to salts and other contaminants often makes it a preferred method for initial screening and quality control checks during the synthesis process. creative-proteomics.com

Tandem mass spectrometry (MS/MS) is a powerful technique for elucidating the structure of peptides by inducing fragmentation of a selected precursor ion and analyzing the resulting fragment ions. nih.gov This technique is crucial for confirming the amino acid sequence and identifying the location of any modifications.

For this compound, a precursor ion (e.g., the [M+H]⁺ ion at m/z 529.6) is selected in the first mass analyzer and then subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed in the second mass analyzer. The fragmentation of peptides in CID typically occurs at the amide bonds, producing characteristic b- and y-type ions. ncsu.edu

Studies on Fmoc-protected dipeptides have shown specific fragmentation patterns. For example, protonated Fmoc-dipeptides can yield significant b₁⁺ ions. nih.gov The fragmentation pattern can also be influenced by the presence of the Fmoc protecting group itself, which can undergo a McLafferty-type rearrangement. nih.gov Analysis of these fragmentation patterns allows for the unambiguous confirmation of the Phe-Thr sequence and the integrity of the pseudoproline and Fmoc moieties. This level of structural detail is essential for ensuring the correct structure of this critical building block.

Orthogonal Analytical Strategies for Comprehensive Characterization and Regulatory Compliance

For regulatory purposes, a single analytical technique is often insufficient to fully characterize a synthetic peptide and its impurities. polypeptide.com Regulatory agencies like the FDA and EMA emphasize the need for comprehensive characterization using a combination of orthogonal methods—techniques that rely on different separation principles—to ensure the identity, purity, and quality of peptide-based products. dlrcgroup.comresearchgate.netintavispeptides.com

For this compound, a robust analytical control strategy would pair a high-resolution chromatographic method with other analytical techniques. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for assessing the purity of synthetic peptides. almacgroup.comgyrosproteintechnologies.com An orthogonal approach would combine RP-HPLC with methods such as:

Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net charge and can resolve impurities that co-elute with the main peak in RP-HPLC. xtalks.com

Mass Spectrometry (MS): As detailed above, MS provides definitive molecular weight and structural information, complementing the purity data from chromatography.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the chemical structure, conformation, and purity of the compound, serving as a powerful orthogonal tool to MS and chromatography. chempep.com

Isoelectric Focusing (IEF): As discussed in section 5.1.5, IEF separates based on isoelectric point, offering another dimension of charge-based separation.

By employing a suite of orthogonal analytical methods, a comprehensive profile of this compound can be established, ensuring its quality and consistency for use in peptide synthesis and satisfying regulatory expectations. researchgate.net

Table 2: Orthogonal Analytical Methods for Characterization of this compound

Analytical TechniquePrinciple of Separation/AnalysisInformation Provided
RP-HPLC HydrophobicityPurity, presence of hydrophobic/hydrophilic impurities.
Ion-Exchange Chromatography Net ChargeSeparation of charged variants and impurities. xtalks.com
Mass Spectrometry (MS) Mass-to-charge ratioMolecular weight confirmation, elemental composition, structural elucidation. nih.gov
NMR Spectroscopy Nuclear spin properties in a magnetic fieldDefinitive structure confirmation, conformational analysis, purity. chempep.com
Isoelectric Focusing (IEF) Isoelectric point (pI)Detection of charge heterogeneity. dlrcgroup.com

Purity Assessment and Impurity Profiling in the Context of Pseudoproline Synthesis

The synthesis of pseudoproline dipeptides like this compound is a multistep process that can introduce various impurities. wikipedia.orgbachem.com A thorough purity assessment and impurity profiling are critical for quality control. The primary analytical tool for this purpose is RP-HPLC, often coupled with UV detection and mass spectrometry. almacgroup.com

Potential impurities in this compound can be categorized as process-related or product-related.

Process-Related Impurities: These can include residual solvents, reagents (e.g., coupling agents), and byproducts from the synthesis of the pseudoproline ring itself.

Product-Related Impurities: These are structurally similar to the final product and can include:

Deletion sequences: Dipeptides missing one of the amino acids.

Incomplete protection/deprotection byproducts: Molecules with missing or additional protecting groups.

Epimers/Racemization products: Stereoisomers of the intended dipeptide, which can be difficult to separate.

Aspartimide formation: A common side reaction in SPPS, which the use of pseudoprolines is intended to minimize. researchgate.netpeptide.com However, under certain conditions, such as elevated temperatures, byproducts can still form. nih.gov

Oxazolidine (B1195125) ring-opened species: In some cases, the pseudoproline ring may not be completely stable and could exist in equilibrium with its open-chain form. nih.gov

Impurity profiling involves the detection, identification, and quantification of these impurities. This is typically achieved by developing a stability-indicating HPLC method that can separate the main peak from all known and potential impurities. almacgroup.com Peak fractions can be collected and analyzed by MS and MS/MS to identify the structure of the impurities. A comprehensive understanding of the impurity profile is essential for optimizing the synthesis process, establishing appropriate specifications, and ensuring the quality of the final peptide in which this building block is incorporated.

Future Perspectives and Emerging Research Directions in Pseudoproline Chemistry

Advances in Computational Design and Artificial Intelligence for Pseudopeptide Engineering

The integration of computational tools and artificial intelligence (AI) is set to revolutionize pseudopeptide engineering, moving beyond experimental trial-and-error to rational, in silico design.

Accelerated Discovery: AI algorithms can analyze vast datasets from protein databases and chemical libraries to identify patterns and predict the biological and physicochemical properties of peptides. mdpi.com This accelerates the design, screening, and optimization of novel peptide-based therapeutics. mdpi.com

Predictive Modeling: AI plays a crucial role in predicting peptide-protein interactions. mdpi.com By combining structural information with machine learning, researchers can evaluate the binding affinity and specificity of designed peptides for their targets. mdpi.com This is vital for developing pseudopeptide-containing molecules with high target specificity.

De Novo Design: Computational methods, including AI-enhanced molecular dynamics (MD) simulations, are enabling the de novo design of functional peptide sequences. nih.gov These approaches allow for the meticulous control of intermolecular interactions to create supramolecular materials like fibers and nanocages. nih.gov

Structural Prediction: While traditional protein structure prediction methods are not always suitable for peptides, new computational pipelines are being developed to accurately generate structures of macrocycles and understand the conformational ensembles of peptides in solution. youtube.com This is critical for designing pseudopeptides with predefined three-dimensional shapes.

Platform Technology: AI-driven platforms are being developed to design and optimize biosynthetic pathways for producing novel, disease-specific molecules, addressing key bottlenecks in drug development. nih.gov These platforms can model interactions between engineered compounds and therapeutic targets, prioritizing molecules with the greatest therapeutic potential. nih.gov

Companies are already leveraging these technologies. For instance, AI models are used to predict stabilizing mutations in proteins, significantly speeding up the development of protein-based biotechnologies. utexas.edu By applying machine learning to filter for the most beneficial chemical space, the computational power required for design can be significantly reduced without sacrificing the quality of the molecules generated. youtube.com

Development of Advanced Materials and Targeted Delivery Systems Incorporating Pseudopeptides

The unique structural properties conferred by pseudoproline dipeptides are being harnessed to create advanced materials and sophisticated drug delivery systems. Peptides, in general, are excellent candidates for these applications due to their high design flexibility, biocompatibility, and biodegradability. mdpi.com

Targeted Drug Delivery: Peptide-mediated delivery systems offer significant advantages by actively targeting specific receptors on tumor cells, leading to enhanced drug accumulation and retention at the disease site. mdpi.comnih.gov These systems are recognized for their high specificity and low immunogenicity compared to larger antibody-based ligands. mdpi.comnih.gov

Peptide-Functionalized Nanocarriers: Nanostructures such as liposomes, polymer micelles, and gold nanoparticles can be functionalized with targeting peptides. nih.govbohrium.com The peptide ligands guide the nanocarrier to the target cell, where the therapeutic payload can be released. The incorporation of pseudopeptides can enhance the stability and solubility of these targeting moieties. peptide.com

Self-Assembling Peptides: Amphiphilic peptides can self-assemble into various nanostructures that serve as drug delivery vehicles. mdpi.com These systems improve drug bioavailability and can be designed for controlled release. mdpi.com The structure-disrupting nature of pseudoprolines could be used to precisely control the assembly and disassembly of these materials.

Advanced Materials: The synthesis of polypeptides through methods like solid-phase synthesis and ring-opening polymerization, combined with material-forming techniques such as electrospinning and 3D printing, allows for the creation of biomaterials with specific, uniform shapes for various biomedical applications. nih.govnih.govresearchgate.net

Biomedical Scaffolds: Polypeptides are valuable in tissue engineering and for creating antibacterial dressings. nih.gov 3D printing of polypeptide-based materials enables the construction of complex macroscopic and microscopic architectures with high precision. nih.gov

Functional Membranes: In a novel application outside of biomedicine, pseudopeptides have been used as additives in polymeric membranes. Short aza-pseudopeptide sequences containing lysine (B10760008) have been shown to improve CO2 separation performance in Pebax® membranes, demonstrating potential in industrial and environmental applications. rsc.org

Delivery System ComponentFunctionPotential Role of Pseudopeptides
Targeting Peptide Binds to specific cell surface receptors for targeted delivery. nih.govEnhance solubility and stability of the targeting ligand. peptide.com
Nanocarrier (e.g., Liposome, Micelle) Encapsulates and transports the therapeutic agent. nih.govNot directly involved, but improves synthesis of the peptide components.
Self-Assembling Peptides Form the drug delivery vehicle through molecular self-assembly. mdpi.comControl assembly/disassembly by disrupting or defining structure.
Polymeric Materials Form scaffolds for tissue engineering or functional membranes. nih.govrsc.orgAct as additives to modify material properties (e.g., gas permeability). rsc.org

Novel Synthetic Strategies, Automated Synthesis Platforms, and Green Chemistry Approaches

The synthesis of peptides like those containing Fmoc-Phe-Thr(Psi(Me,Me)pro)-OH is undergoing significant innovation to improve efficiency, reduce waste, and automate processes.

Green Chemistry in Peptide Synthesis: Traditional peptide synthesis, particularly SPPS, is known for its heavy reliance on hazardous solvents like N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM), which account for the vast majority of waste. rsc.orgadvancedchemtech.com The principles of green chemistry are being applied to mitigate this environmental impact. nih.gov

Green Solvents: Researchers are successfully replacing conventional solvents with greener alternatives. Propylene carbonate (PC) has been shown to be an effective substitute for DMF and DCM in both solution- and solid-phase synthesis. rsc.orgacs.org Other solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and γ-valerolactone (GVL) are also being evaluated. acs.org

Process Optimization: A move from batch processing to continuous flow systems reduces the consumption of excess reagents and solvents. advancedchemtech.com Optimizing reaction conditions and using more efficient reagents can reduce the number of washing and purification steps required. advancedchemtech.com

TFA-Free Cleavage: The use of trifluoroacetic acid (TFA) for cleavage from the resin is not aligned with green chemistry principles. nih.gov Research into alternative cleavage methods, such as photolysis, is ongoing. nih.gov

Automated Synthesis Platforms: The automation of peptide synthesis has been instrumental in advancing peptide and protein research. nih.gov Modern automated synthesizers, including those using continuous flow technology, are enabling the production of increasingly long and complex peptides. nih.govmdpi.com

Flow Chemistry: Automated flow peptide synthesis offers precise control over reaction conditions and can achieve higher conversion rates with less waste. advancedchemtech.commdpi.com However, the use of pseudoproline derivatives under the elevated temperatures and pressures sometimes used in flow chemistry requires caution, as side reactions like aspartimide formation and oxazolidine (B1195125) ring-opening have been observed. mdpi.comresearchgate.net

Optimized Protocols: Pseudoproline dipeptides are fully compatible with automated SPPS protocols. chempep.com Their use is a key strategy for overcoming the aggregation issues that are common in Fmoc SPPS, especially for long or hydrophobic sequences. nih.gov While they are typically incorporated as dipeptides due to steric hindrance at the secondary amine, recent work has shown that Fmoc-protected pseudoprolines can be used as individual amino acids with optimized acylation protocols. nih.gov

Synthetic ApproachKey FeaturesRelevance to Pseudoproline Chemistry
Green Solvents Replacement of hazardous solvents (DMF, DCM) with sustainable alternatives (e.g., Propylene Carbonate). rsc.orgacs.orgEnsures the benefits of pseudoprolines can be realized in environmentally friendly processes.
Continuous Flow Synthesis Automated process with precise control, reduced waste, and higher throughput. advancedchemtech.commdpi.comEnables efficient synthesis of complex pseudoproline-containing peptides, though reaction conditions must be carefully managed. mdpi.comresearchgate.net
Microwave-Assisted SPPS Accelerates coupling and deprotection reactions, improving speed and yield. chempep.comacs.orgCan be used to accelerate the incorporation of pseudoproline dipeptides. chempep.com
Convergent/Fragment Synthesis Synthesis of smaller peptide fragments which are then joined together. chempep.comPseudoproline-containing fragments have enhanced solubility, facilitating their purification and subsequent ligation. chempep.compeptide.com

Exploration of New Biological Targets and Therapeutic Modalities for Pseudoproline-Containing Peptides

The incorporation of pseudoproline dipeptides into peptide sequences is a powerful strategy for modulating their biological activity and improving their therapeutic potential. This opens up avenues for targeting novel biological pathways and developing new treatment modalities.

Expanding Therapeutic Applications: The ability of pseudoprolines to confer favorable pharmacokinetic properties and enhance bioactivity makes them valuable tools in drug discovery. chemimpex.com

Metabolic Diseases: The specific compound this compound has been used as a reactant in the synthesis of a co-agonist for the secretin and glucagon-like peptide 1 (GLP-1) receptors. chemicalbook.com GLP-1 receptor agonists are an important class of therapeutics for type 2 diabetes and obesity, highlighting a direct therapeutic application for pseudoproline-containing peptides.

Oncology: Organochalcogen pseudopeptides are being investigated as anticancer agents. An organoselenium pseudopeptide was shown to induce apoptosis in ovarian cancer cells. acs.org More recently, a 4-nitro-substituted benzylic diselenide demonstrated concerted inhibition of key oncogenic signaling pathways (Akt/mTOR and ERK) in triple-negative breast cancer cells, showcasing the potential to target multiple cancer-driving mechanisms simultaneously. acs.org

Infectious Diseases: Peptides are being designed to bind to viral proteins and inhibit their function. For example, a computationally designed peptide was developed to bind to the spike protein of a virus, locking it in a closed conformation and preventing it from binding to human cell receptors. youtube.com Pseudoprolines could be used to stabilize such peptides in their bioactive conformation.

Advanced Bioprocessing: Beyond direct therapeutics, pseudopeptides are emerging as critical tools in the manufacturing of next-generation biological drugs.

Affinity Ligands: Peptides and pseudopeptides are excellent candidates for a new generation of ligands for the affinity purification of biotherapeutics like therapeutic proteins, viral vectors, and cells. nih.gov They offer excellent target recognition, low toxicity, and can be manufactured affordably at a large scale, overcoming challenges associated with traditional protein-based ligands which are expensive and prone to degradation. nih.gov

The exploration of these new frontiers underscores the versatility of pseudoproline chemistry. By providing a means to overcome synthetic challenges and fine-tune the properties of peptides, building blocks like this compound are paving the way for the next generation of peptide-based materials and therapeutics.

Q & A

Q. What is the role of Fmoc-Phe-Thr(Psi(Me,Me)pro)-OH in preventing peptide aggregation during solid-phase synthesis?

Pseudoprolines, such as this compound, act as reversible molecular hinges by introducing a kink in the peptide backbone, disrupting β-sheet formation and reducing aggregation. This is critical for synthesizing long or hydrophobic sequences. The oxazolidine ring in the pseudoproline motif temporarily replaces the amide bond, lowering chain rigidity. Post-synthesis, acidic cleavage (e.g., TFA) regenerates the native Thr residue .

Q. What are the recommended storage conditions for this compound to ensure stability?

Store the compound as a lyophilized powder at -20°C under inert conditions (argon or nitrogen) to prevent oxidation and hydrolysis. For dissolved aliquots in DMF or DMSO, use -80°C for long-term storage (up to 1 year) and -20°C for short-term use (1 month). Avoid repeated freeze-thaw cycles to minimize decomposition .

Q. Which analytical methods are essential for validating the structural integrity of this pseudoproline dipeptide post-synthesis?

Use HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) to assess purity (>95% recommended). Confirm stereochemistry via 1H/13C NMR (e.g., characteristic oxazolidine ring signals at δ 1.3–1.5 ppm for methyl groups). ESI-HRMS validates molecular weight (e.g., observed [M-H]⁻ at m/z 528.6) .

Advanced Research Questions

Q. How can coupling efficiency be optimized when incorporating this compound into sterically hindered peptide sequences?

  • Double coupling : Use 4-fold excess of the pseudoproline derivative and HBTU/HOBt activation in DMF.
  • Microwave-assisted synthesis : Apply 25–50 W at 50°C for 10 minutes to enhance reaction kinetics.
  • Pre-activation : Pre-mix the dipeptide with DIC/OxymaPure for 5 minutes before resin addition. Monitor by Kaiser test or FT-IR for unreacted amines .

Q. What strategies resolve discrepancies in pseudoproline-induced cis/trans isomerism during peptide folding?

  • Circular Dichroism (CD) : Compare spectra pre- and post-cleavage to identify cis-amide bonds (208 nm and 222 nm bands).
  • Proteolytic stability assays : Use trypsin or chymotrypsin to assess conformational accessibility.
  • Molecular dynamics simulations : Model backbone dynamics to predict isomerization hotspots. Adjust solvent polarity (e.g., add 10% HFIP in water) to favor native folding .

Q. How do solubility challenges with this compound impact SPPS, and how can they be mitigated?

Limited solubility in DMF/DMSO mixtures (<10 mM) can hinder coupling. Solutions:

  • Co-solvents : Add 2–5% NMP or DCM to improve dissolution.
  • Sonication : Apply 30-second pulses at 40 kHz to disperse aggregates.
  • In situ neutralization : For Boc-protected resins, use DIEA to enhance solubility .

Q. What are the implications of stereochemical purity in this compound for chiral peptide synthesis?

Contamination with epi-isomers (e.g., (4R,5S) instead of (4S,5R)) can disrupt folding. Validate via:

  • Chiral HPLC (Chirobiotic T column, 0.1% TEA in ethanol/hexane).
  • X-ray crystallography : Resolve oxazolidine ring conformation.
  • Enzymatic assays : Test pseudoproline compatibility with proteases (e.g., subtilisin) .

Data Contradictions and Methodological Considerations

  • Stability vs. Reactivity : While recommends -20°C for dissolved aliquots, suggests -80°C for extended stability. This discrepancy highlights the need for lot-specific stability testing via accelerated degradation studies (40°C/75% RH for 14 days) .
  • Stereochemical Outcomes : Some studies report >99% enantiomeric excess for pseudoprolines, but notes batch-dependent variability. Always request COA with chiral purity data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.